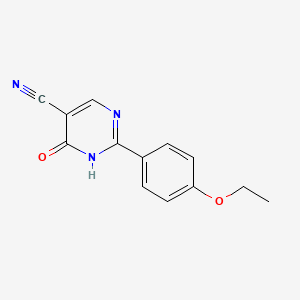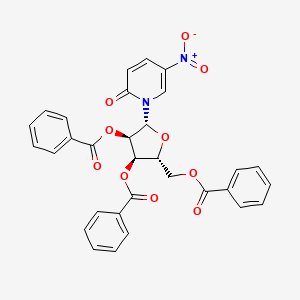
6-carboxy-3,4-dihydro-7-hydroxy-2(1H)-quinolinone
Übersicht
Beschreibung
6-carboxy-3,4-dihydro-7-hydroxy-2(1H)-quinolinone, also known as quinolinic acid (QA), is a neuroactive metabolite of the amino acid tryptophan. It is an important intermediate in the biosynthesis of NAD+ and NADP+, which are essential coenzymes involved in many cellular processes. QA has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- A series of Schiff bases derived from 2-phenyl-3-amino-4(1H)-quinolinone and R-salicyladehyde derivatives, including 6-carboxy-3,4-dihydro-7-hydroxy-2(1H)-quinolinone, have been synthesized and structurally characterized. These compounds show varied orientation of molecular moieties and have been studied for their fluorescence properties (Trávníček, Buchtík, & Němec, 2014).
Cytotoxic Activity
- 2-Phenyl-3-hydroxy-4(1H)-quinolinones substituted with a carboxyl group at position 7 have been prepared and tested for cytotoxic activity in vitro against various cancer cell lines. These studies provide insights into the structure-activity relationships of these compounds (Soural et al., 2006).
Novel Synthesis Methods
- Innovative methods for synthesizing 3,4-dihydro-2(1H)quinolinone derivatives have been investigated, focusing on improving yield and simplifying operations. This research contributes to the efficient production of these compounds, including this compound (Chun-xin, 2003).
Ionic Liquid Catalysis
- The synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone using ionic liquids as catalysts has been explored. This approach offers advantages in terms of environmental friendliness and efficiency, demonstrating the potential of ionic liquids in organic synthesis (Jia-chen, 2014).
Improved Preparation Methods
- Research has focused on improving the preparative methods for 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, a compound structurally related to this compound. This work is aimed at enhancing the overall yield and purity of these compounds (Qian, 2005).
Application in Cardiotonic Agents
- A series of 6-(3-amino-2-hydroxypropoxy)-2(1H)-quinolinones, structurally similar to this compound, have been synthesized and evaluated for their positive inotropic activity on the canine heart. These derivatives show potential as cardiotonic agents (Fujioka et al., 1992).
Eigenschaften
IUPAC Name |
7-hydroxy-2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-8-4-7-5(1-2-9(13)11-7)3-6(8)10(14)15/h3-4,12H,1-2H2,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTPOVJCPOFQIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-Ethylpyrimidin-4-yl)methyl]amine dihydrochloride](/img/structure/B3273866.png)












